molecular formula C20H18N4OS B2736898 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105210-97-6

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B2736898
CAS No.: 1105210-97-6
M. Wt: 362.45
InChI Key: YXUMQHWSZXQWQA-UHFFFAOYSA-N
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Description

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles and thiazoles

Scientific Research Applications

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Future Directions

The study of compounds containing thiazole and triazole rings is an active area of research, due to their potential biological activity. Future research could explore the synthesis, properties, and potential applications of this compound .

Preparation Methods

The synthesis of 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazole ring.

    Formation of the Triazole Ring: The thiazole intermediate is then subjected to a cycloaddition reaction with phenyl azide to form the triazole ring.

    Final Coupling: The final step involves coupling the thiazole-triazole intermediate with a methylating agent to introduce the methyl group at the desired position.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and alternative solvents to enhance reaction efficiency.

Chemical Reactions Analysis

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-3-25-17-11-9-15(10-12-17)18-13-26-20(21-18)19-14(2)24(23-22-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUMQHWSZXQWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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